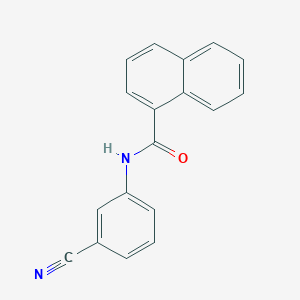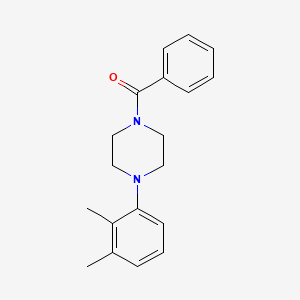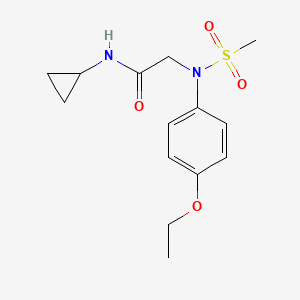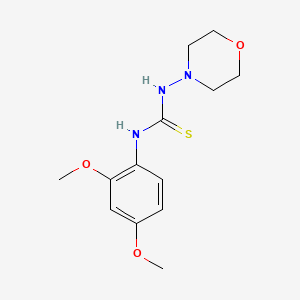![molecular formula C20H23ClN2O B5870910 N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways that regulate immune responses. BMS-986165 has shown promise as a potential treatment for a variety of autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
作用機序
TYK2 plays a key role in the signaling pathways that regulate the activity of immune cells. By inhibiting TYK2, N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can block the production of certain cytokines, which are signaling molecules that play a crucial role in the immune response. This can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has also been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its potency as a TYK2 inhibitor. This makes it a useful tool for studying the role of TYK2 in immune signaling pathways. However, one limitation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is its specificity for TYK2. It does not inhibit other JAK family members, which may limit its usefulness in some experimental settings.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. One area of interest is the development of more specific TYK2 inhibitors, which could help to reduce the risk of off-target effects. Another area of interest is the use of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in combination with other therapies, such as biologics or other small molecule inhibitors, to improve treatment outcomes in autoimmune diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide in human patients.
合成法
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide involves several steps, starting with the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2,4-dimethylbenzoyl chloride to form the intermediate N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide. This intermediate is then subjected to further reactions to produce the final product.
科学的研究の応用
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide is a potent inhibitor of TYK2, with an IC50 of less than 10 nM. In vivo studies have demonstrated that N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide can effectively reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
特性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14-6-8-17(15(2)12-14)20(24)22-16-7-9-19(18(21)13-16)23-10-4-3-5-11-23/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZQLHJLTRFUJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5870833.png)
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)


![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
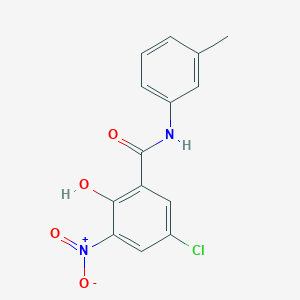

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
